(2S)-2-[(Prop-2-en-1-yl)oxy]butane
Description
“(2S)-2-[(Prop-2-en-1-yl)oxy]butane” is a chiral ether compound characterized by a butane backbone with a stereogenic center at the C2 position (S-configuration) and a prop-2-en-1-yl (allyl) ether substituent. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. The allyl ether group imparts unique reactivity due to the conjugated double bond, enabling participation in cycloaddition or polymerization reactions. The stereochemistry at C2 influences its interactions in chiral environments, making it relevant in asymmetric synthesis and pharmaceutical applications.
Properties
CAS No. |
6140-79-0 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S)-2-prop-2-enoxybutane |
InChI |
InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1 |
InChI Key |
MPRMGDHFHHJKCB-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@H](C)OCC=C |
Canonical SMILES |
CCC(C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.
Scientific Research Applications
(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous ethers, thioethers, and chlorinated derivatives to highlight differences in reactivity, toxicity, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity :
- The allyl ether group in “this compound” confers greater reactivity compared to simple alkyl ethers (e.g., ethyl or methyl ethers) due to the electron-rich double bond. This property is absent in chlorinated thioethers like 1,4-bis(2-chloroethylthio)butane, which exhibit stability but high toxicity .
- In contrast, S1P inhibitors like LX2931 (a tetraol derivative) show targeted biological activity by modulating lymphocyte trafficking, leveraging hydroxyl groups for hydrogen bonding .
Toxicity: Chlorinated derivatives (e.g., 1,4-bis(2-chloroethylthio)butane) demonstrate significantly higher neurotoxicity and carcinogenicity due to the electrophilic chlorine atoms, which alkylate biomolecules .
Stereochemical Influence: The S-configuration in “this compound” enhances its enantioselective binding in chiral catalysts or drug receptors. This contrasts with non-chiral analogs like 1,4-bis(2-chloroethylthio)butane, which lack stereochemical specificity .
Synthetic Utility :
- Allyl ethers are pivotal in protecting group strategies (e.g., allyl esters in peptide synthesis) and Diels-Alder reactions. Chlorinated thioethers, however, are primarily used in chemical warfare agents or pesticides due to their stability and toxicity .
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